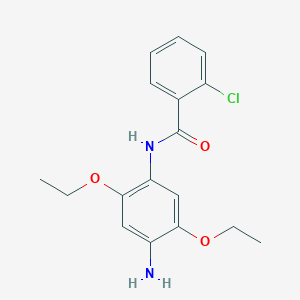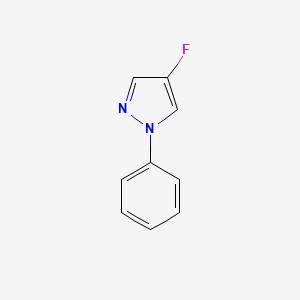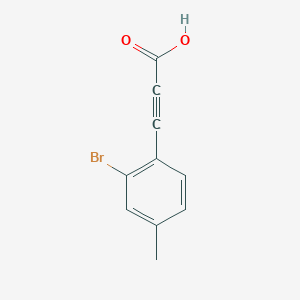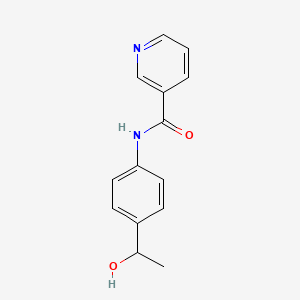![molecular formula C7H12N2O B15228185 2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
2-Amino-6-azaspiro[3.4]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-azaspiro[34]octan-7-one is a chemical compound with the molecular formula C7H13N2O It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom
Métodos De Preparación
The synthesis of 2-Amino-6-azaspiro[3.4]octan-7-one can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
2-Amino-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-6-azaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are known to modulate various cellular processes, including pain perception. By antagonizing these receptors, the compound can enhance the analgesic effects of mu-opioid receptor agonists like morphine, thereby reducing the required dosage and mitigating tolerance development .
Comparación Con Compuestos Similares
2-Amino-6-azaspiro[3.4]octan-7-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar core structure but differs in its functional groups and specific receptor interactions.
2-Oxa-6-azaspiro[3.4]octan-7-one: This derivative contains an oxygen atom in place of one of the nitrogen atoms, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific sigma-1 receptor antagonistic activity, which distinguishes it from other spirocyclic compounds and highlights its potential in pain management research.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-amino-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H12N2O/c8-5-1-7(2-5)3-6(10)9-4-7/h5H,1-4,8H2,(H,9,10) |
Clave InChI |
FFUAHMGHJOMGLT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(=O)NC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


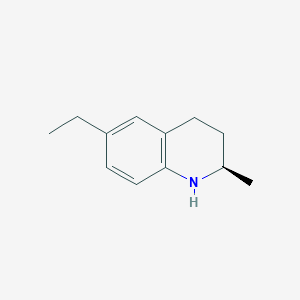
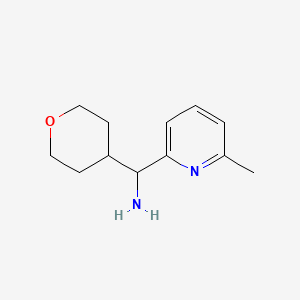
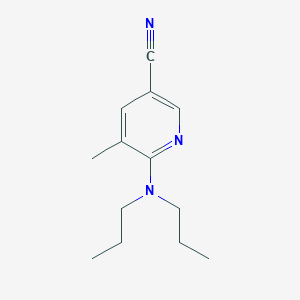
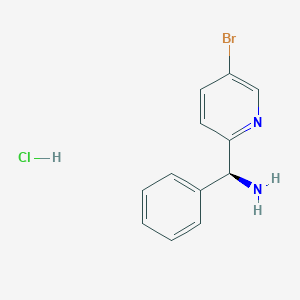
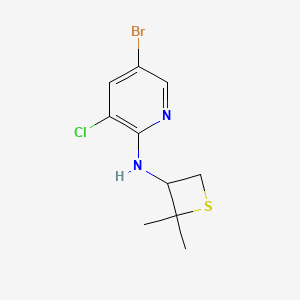
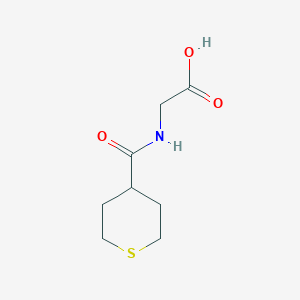
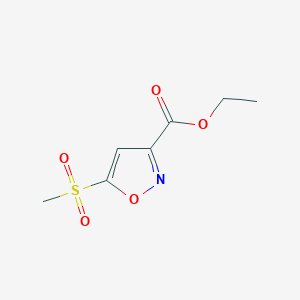
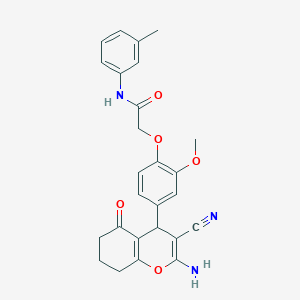
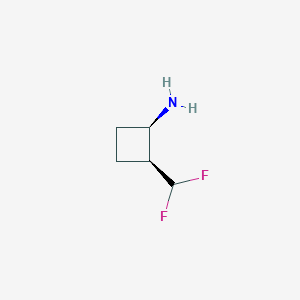
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
